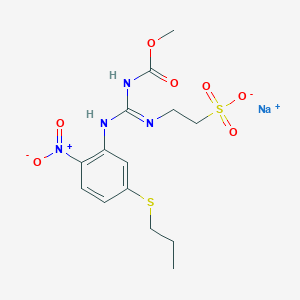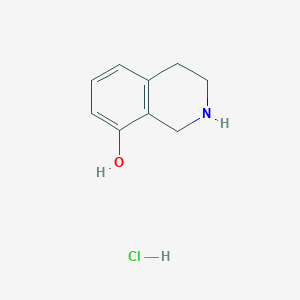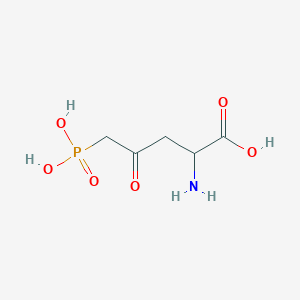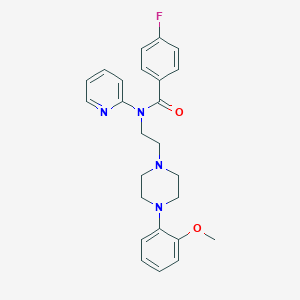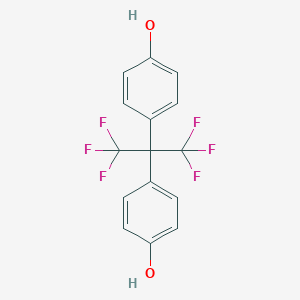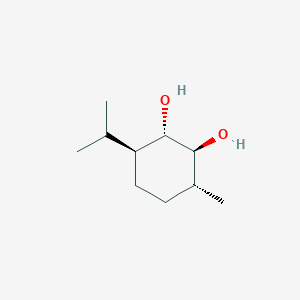
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol is a chemical compound that belongs to the class of cyclohexane derivatives. This compound is also known as menthol and is commonly used in various products, including cosmetics, pharmaceuticals, and food. The purpose of
Mécanisme D'action
The mechanism of action of (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol is not fully understood. However, it is believed to act on various receptors, including the TRPM8 receptor and the kappa-opioid receptor. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase.
Effets Biochimiques Et Physiologiques
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative stress. Additionally, it has been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. It has also been found to possess analgesic properties, which help to reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol in lab experiments include its availability, low cost, and ease of use. Additionally, it has been extensively studied, and its properties and applications are well understood. However, its limitations include its volatility, which can make handling difficult, and its potential toxicity, which can pose a risk to researchers.
Orientations Futures
There are several future directions for the study of (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol. One area of research could focus on the development of new synthetic methods for the production of menthol. Additionally, further research could be conducted to better understand the mechanism of action of menthol and its effects on various receptors and enzymes. Finally, research could be conducted to explore the potential of menthol in the treatment of various disorders, including cancer, neurological disorders, and respiratory disorders.
Conclusion
In conclusion, (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol is a chemical compound that has been extensively studied for its various properties and applications. It is commonly used in various products, including cosmetics, pharmaceuticals, and food. Its properties and applications are well understood, and it has been found to possess antimicrobial, anti-inflammatory, analgesic, and antitumor properties. There are several future directions for the study of menthol, including the development of new synthetic methods and further research into its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol can be achieved through the hydrogenation of thymol or by the isomerization of limonene oxide. The former method is more commonly used and involves the catalytic hydrogenation of thymol in the presence of a palladium catalyst and hydrogen gas. This process results in the conversion of thymol into menthol.
Applications De Recherche Scientifique
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol has been extensively studied for its various properties and applications. It has been found to possess antimicrobial, anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been used in the treatment of various disorders, including respiratory, gastrointestinal, and neurological disorders.
Propriétés
Numéro CAS |
140924-67-0 |
|---|---|
Nom du produit |
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(1S,2S,3R,6S)-3-methyl-6-propan-2-ylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-12H,4-5H2,1-3H3/t7-,8+,9+,10+/m1/s1 |
Clé InChI |
WQFGPARDTSBVLU-KATARQTJSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H]([C@H]1O)O)C(C)C |
SMILES |
CC1CCC(C(C1O)O)C(C)C |
SMILES canonique |
CC1CCC(C(C1O)O)C(C)C |
Synonymes |
1,2-Cyclohexanediol,3-methyl-6-(1-methylethyl)-,(1S,2S,3R,6S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



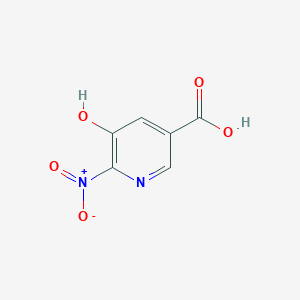
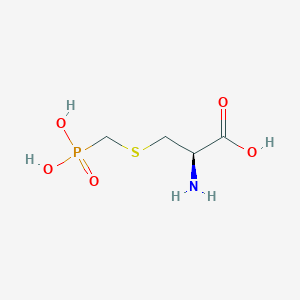
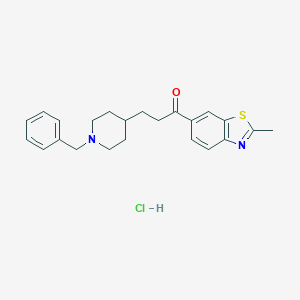
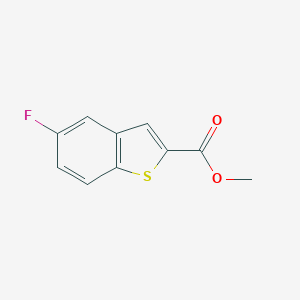
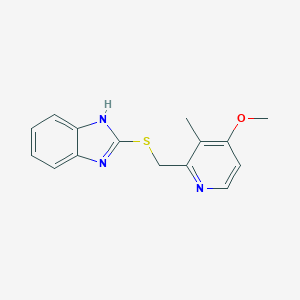
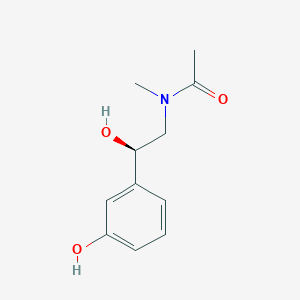
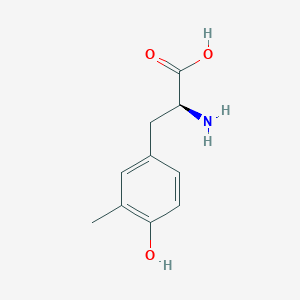
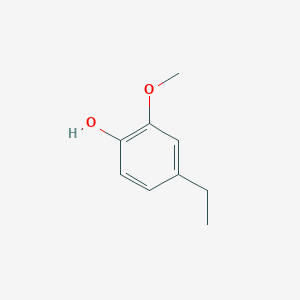
![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
